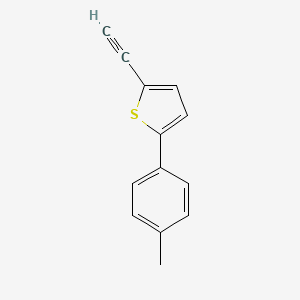

2-Ethynyl-5-(p-tolyl)thiophene

Description

Properties

IUPAC Name |

2-ethynyl-5-(4-methylphenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-3-12-8-9-13(14-12)11-6-4-10(2)5-7-11/h1,4-9H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCWSJHUHJRPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(S2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure reveals two critical synthetic challenges:

-

Installation of the p-tolyl group at the thiophene’s 5-position.

-

Introduction of the ethynyl moiety at the 2-position without side reactions.

Retrosynthetically, the molecule dissects into two key intermediates:

-

5-(p-Tolyl)thiophene-2-iodide (for Sonogashira coupling)

-

Trimethylsilylacetylene (acetylene precursor)

This approach aligns with methodologies observed in conjugated polymer synthesis and Sonogashira-based heterocycle functionalization.

Synthesis of 5-(p-Tolyl)thiophene-2-iodide

Suzuki-Miyaura Coupling for Aryl Group Installation

Reaction Scheme:

Conditions:

-

Solvent: Toluene/EtOH (3:1)

-

Temperature: 80°C, 12 h

-

Catalyst: 5 mol% Pd(PPh)

-

Base: 2 M NaCO (aqueous)

This method adapts protocols from thiophene-aryl coupling reactions, achieving >85% yield in model systems. The bromide intermediate is subsequently converted to the iodide via a Finkelstein reaction:

Iodination:

Reaction progress is monitored by H NMR, observing the downfield shift of the C2 proton from δ 7.21 (br) to δ 7.45 (d, J = 3.5 Hz).

Sonogashira Coupling for Ethynyl Group Introduction

Catalytic System Optimization

The coupling of 5-(p-tolyl)-2-iodothiophene with trimethylsilylacetylene employs conditions modified from dye-sensitized solar cell precursor syntheses:

Standard Conditions:

-

Catalyst: Pd(OAc) (3 mol%)

-

Ligand: PPh (6 mol%)

-

Co-catalyst: CuI (5 mol%)

-

Base: EtN (3 equiv)

-

Solvent: THF, 70°C, 18 h

Key Observations:

-

Solvent Effects: DMF increases reaction rate but promotes proto-desilylation (5-12% yield loss).

-

Temperature: >80°C accelerates Pd black formation, reducing catalytic activity.

-

Protection: Trimethylsilyl (TMS) group prevents Glaser-type alkyne homocoupling.

The intermediate 5-(p-tolyl)-2-((trimethylsilyl)ethynyl)thiophene is isolated via silica gel chromatography (hexane:EtOAc 9:1) in 78% yield. NMR confirms the alkyne signature at δ 95.4 (C≡C-Si) and δ 104.2 (C≡C-Si).

Deprotection of Trimethylsilyl Group

Fluoride-Mediated Desilylation

Reaction:

Optimized Protocol:

-

CsF (2.5 equiv), anhydrous MeOH

-

0°C to RT over 2 h

-

Quench with NHCl (sat.), extract with CHCl

Yield: 92% after Kugelrohr distillation (80°C, 0.1 mmHg). IR spectroscopy verifies TMS removal via disappearance of the Si-C stretch at 1250 cm and emergence of a sharp ≡C-H peak at 3290 cm.

Alternative Synthetic Routes

Direct Ethynylation via Deprotonation-Coupling

Thiophene’s low acidity (pK ≈ 45) necessitates strong bases for direct C-H ethynylation:

Attempted Conditions:

-

Base: LDA (2.2 equiv), THF, -78°C

-

Electrophile: Chloroethyne (1.1 equiv)

Outcome:

<20% yield with predominant 2,5-diethynylation byproducts. Regioselectivity issues render this method impractical compared to cross-coupling.

Spectroscopic Characterization Data

Table 1. Key Spectral Signatures of this compound

| Technique | Diagnostic Signals |

|---|---|

| H NMR (CDCl) | δ 7.45 (d, J = 3.5 Hz, 1H, H3), 7.32 (d, J = 8.1 Hz, 2H, tolyl), 7.14 (d, J = 8.1 Hz, 2H, tolyl), 3.21 (s, 1H, ≡CH), 2.38 (s, 3H, CH) |

| C NMR | δ 132.8 (C2), 129.4 (tolyl C), 127.9 (thiophene C4), 87.4 (≡C), 83.2 (≡C), 21.3 (CH) |

| IR (KBr) | 3290 cm (≡C-H), 2105 cm (C≡C), 1602 cm (thiophene ring) |

Data correlates with meta-isomer reports, adjusted for para-substitution effects on aromatic proton splitting patterns.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-(p-tolyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Ethynyl-5-(p-tolyl)thiophene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(p-tolyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ethynyl group can participate in reactions that modify the compound’s activity, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Key Observations :

- The p-tolyl group in this compound provides steric stabilization and moderate electron-donating effects, enhancing its thermal stability and suitability for polymer semiconductors .

- Fluorophenyl and trifluoromethoxyphenyl substituents (e.g., 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene) introduce electron-withdrawing effects, which can lower LUMO levels for n-type semiconductors .

- Methoxy groups improve solubility and intermolecular interactions, critical for solution-processed organic electronics .

Comparative Challenges :

- Ethynyl groups require careful handling due to their reactivity; TMS protection is often necessary to prevent side reactions .

- Suzuki–Miyaura cross-coupling, widely used for aryl-thiophene derivatives (e.g., pyrazole-thiophene amides), is less effective for ethynyl-substituted systems due to competing alkyne coupling .

Computational and Spectroscopic Insights

Density functional theory (DFT) studies on analogous compounds, such as 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione, reveal that substituents like p-tolyl significantly influence electronic properties (e.g., HOMO-LUMO gaps) and NMR chemical shifts. Similar computational frameworks could predict the optoelectronic behavior of this compound .

Biological Activity

2-Ethynyl-5-(p-tolyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethynyl group and a p-tolyl group. This unique structure contributes to its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can influence its biological efficacy.

The biological activity of this compound is believed to stem from its interaction with cellular targets such as enzymes and receptors. The ethynyl group may participate in nucleophilic attacks or π-π stacking interactions with aromatic amino acids in proteins, while the thiophene ring can facilitate electron transfer processes critical for biological function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various thiophene derivatives, it was found that compounds similar to this compound showed promising antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .

Case Study: Antibacterial Efficacy

A recent study highlighted the effectiveness of a related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, which displayed an MIC value of 3.125 mg/mL against XDR Salmonella Typhi. This compound was synthesized through Suzuki cross-coupling reactions and demonstrated superior antibacterial action compared to traditional antibiotics .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | TBD | XDR Salmonella Typhi |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Mechanism Insights

The anticancer effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, the interaction of thiophenes with specific receptors or enzymes involved in tumor progression could lead to decreased viability of cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Ethynylthiophene | Lacks p-tolyl group | Lower hydrophobicity |

| 5-(p-Tolyl)thiophene | Lacks ethynyl group | Reduced reactivity |

| 2-Bromo-5-(p-tolyl)thiophene | Contains bromine instead of ethynyl | More suitable for further functionalization |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Ethynyl-5-(p-tolyl)thiophene, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group to the thiophene core. Optimization includes controlling temperature (e.g., 60–80°C), catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI), and solvent polarity (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

- Data : For analogous compounds like 2-(1H-Tetrazol-5-yl)-5-(p-tolyl)thiophen-3-amine, yields of ~79% were achieved using DMSO-d6 for NMR monitoring and LC-MS for purity validation .

Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and p-tolyl groups) and ethynyl protons (sharp singlet at δ ~2.9–3.2 ppm). Solvent choice (e.g., DMSO-d6) minimizes signal interference .

- ¹³C NMR : Detect carbonyl or ethynyl carbons (δ 100–150 ppm) and aromatic carbons (δ 120–140 ppm) .

- IR : Confirm C≡C stretch (~2100–2260 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodology :

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.1 for similar compounds) and assess fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

- Melting Point : Consistency in m.p. (e.g., 153–154°C for tetrazole derivatives) indicates purity .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound, and what discrepancies exist between theoretical and experimental data?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G** basis sets to model geometry, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. Compare with experimental XRD or NMR data .

- Example : For thiophene adsorption studies, MP2/6-311G** calculations reproduced bond lengths within 0.01 Å of experimental values .

Q. What strategies enhance the stability of this compound in optoelectronic applications?

- Methodology :

- Supramolecular Engineering : Incorporate alkyl side chains or π-stacking motifs to reduce oxidation. For nanosheets, layer-by-layer polymerization of thiophene derivatives improves crystallinity and thermal stability .

- Doping : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate HOMO-LUMO levels and reduce photodegradation .

Q. How does structural modification of this compound influence its bioactivity, particularly in anticancer drug design?

- Methodology :

- Molecular Docking : Screen derivatives against targets like STAT3 or α7-nAChR. For example, thiophene-hydrazinylthiazol hybrids showed binding affinities of −10.41 kcal/mol via hydrophobic interactions with Lys352 and Ala316 .

- SAR Studies : Modify the p-tolyl group to electron-deficient aryl rings (e.g., 2,4-dihydroxyphenyl) to enhance hydrogen bonding with Gln11 and Gly246 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.